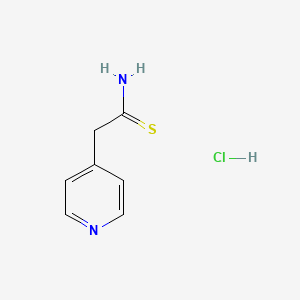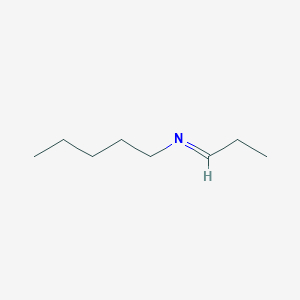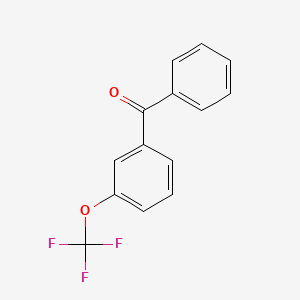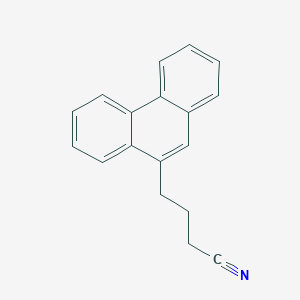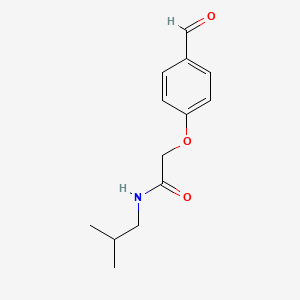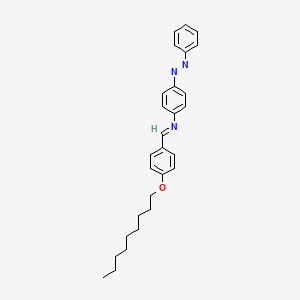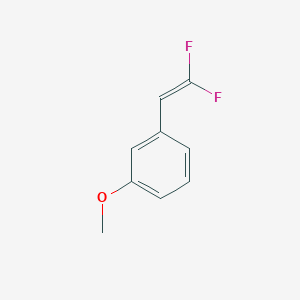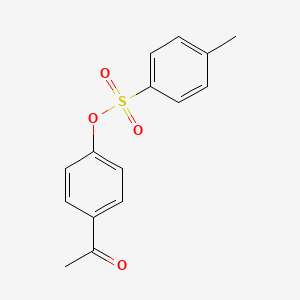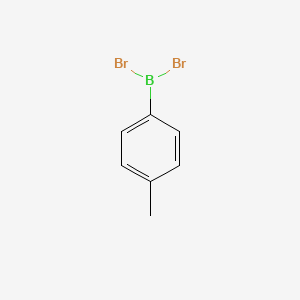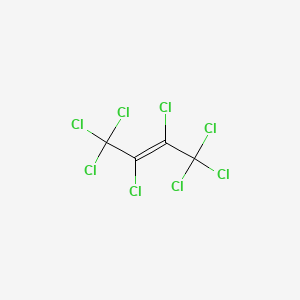
Perchlorobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its high chlorine content, which imparts unique chemical properties and reactivity
Méthodes De Préparation
Perchlorobutene can be synthesized through several methods, including the chlorination of butene. The synthetic route typically involves the reaction of butene with chlorine gas under controlled conditions to achieve the desired level of chlorination. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Perchlorobutene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated aldehydes or acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated butenes.
Substitution: Halogen exchange reactions can occur, where chlorine atoms are replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. .
Applications De Recherche Scientifique
Perchlorobutene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Research into its biological activity and potential use as a biocide or pesticide is ongoing.
Medicine: Studies are being conducted to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products
Mécanisme D'action
The mechanism of action of perchlorobutene involves its interaction with various molecular targets. Its high chlorine content allows it to participate in halogen bonding and other interactions that can disrupt biological processes. The exact pathways and targets depend on the specific application and context in which it is used .
Comparaison Avec Des Composés Similaires
Perchlorobutene can be compared with other chlorinated butenes and related compounds:
Tetrachlorobutene: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
Hexachlorobutene: Intermediate in chlorine content between tetrachlorobutene and this compound.
Propriétés
Numéro CAS |
3050-42-8 |
|---|---|
Formule moléculaire |
C4Cl8 |
Poids moléculaire |
331.7 g/mol |
Nom IUPAC |
(E)-1,1,1,2,3,4,4,4-octachlorobut-2-ene |
InChI |
InChI=1S/C4Cl8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ |
Clé InChI |
CFUDRMNRQVKIHT-OWOJBTEDSA-N |
SMILES isomérique |
C(=C(/C(Cl)(Cl)Cl)\Cl)(\C(Cl)(Cl)Cl)/Cl |
SMILES canonique |
C(=C(C(Cl)(Cl)Cl)Cl)(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
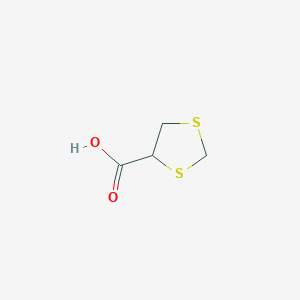
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
